molecular formula C22H20N2O5 B2830695 5-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propyl]-1,2-oxazole-3-carboxylic acid CAS No. 2353595-81-8

5-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propyl]-1,2-oxazole-3-carboxylic acid

Cat. No. B2830695
CAS RN: 2353595-81-8
M. Wt: 392.411
InChI Key: CMZYXCDZPGPUAK-UHFFFAOYSA-N
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Description

The compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc) amino acid . Fmoc amino acids are commonly used in solid-phase peptide synthesis. The Fmoc group serves as a protective group for the amino group during peptide synthesis .


Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group can be removed (deprotected) under basic conditions, which allows the amino group to participate in peptide bond formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Fmoc-protected amino acids are generally solid at room temperature .

Scientific Research Applications

Peptide Synthesis and Modification

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely used for the protection of hydroxy-groups during peptide synthesis. This protecting group is beneficial due to its stability under both acidic and basic conditions and can be removed selectively without affecting other sensitive groups in the molecule. For example, the Fmoc group has been applied in the synthesis of an octathymidylic acid fragment, showcasing its utility in complex peptide synthesis processes (Gioeli & Chattopadhyaya, 1982).

Fluorescent Probes and Sensors

Derivatives of the specified chemical structure have been explored for their photophysical properties, especially as fluorescent probes and sensors. These compounds exhibit strong fluorescence and can be used to detect ions or molecules in various environments. For instance, novel fluorophores have been designed for sensing protons and water, demonstrating the chemical's versatility in creating sensitive and selective detection systems (Ooyama, Egawa, & Yoshida, 2009).

Catalysis and Chemical Synthesis

In the realm of catalysis and novel synthetic routes, the chemical has facilitated the development of new methodologies. For example, a ruthenium-catalyzed synthesis approach has been utilized for creating triazole-based scaffolds, which are pivotal in the preparation of peptidomimetics and biologically active compounds. Such advancements underscore the compound's role in enhancing synthetic efficiency and expanding the toolkit for chemical synthesis (Ferrini et al., 2015).

Drug Development and Pharmaceutical Applications

The chemical's derivatives have shown potential in the development of novel therapeutic agents. For instance, compounds have been synthesized that exhibit potent heparanase inhibitory activity, offering a new avenue for cancer therapy and anti-angiogenic treatments. This underscores the compound's importance in the discovery and development of new drugs with significant therapeutic potential (Courtney et al., 2004).

Mechanism of Action

As a potential building block in peptide synthesis, this compound’s mechanism of action would involve its incorporation into a peptide chain, contributing its specific amino acid residue to the overall structure and function of the peptide .

Safety and Hazards

Fmoc-protected amino acids can cause skin and eye irritation, and may be harmful if swallowed or inhaled . Always handle with appropriate safety measures.

Future Directions

The use of Fmoc-protected amino acids in peptide synthesis is a well-established field. Future research may focus on developing new methods of synthesis, improving the efficiency of peptide synthesis, or exploring new applications for custom-synthesized peptides .

properties

IUPAC Name

5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c25-21(26)20-12-14(29-24-20)6-5-11-23-22(27)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,12,19H,5-6,11,13H2,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZYXCDZPGPUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC4=CC(=NO4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propyl]-1,2-oxazole-3-carboxylic acid

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